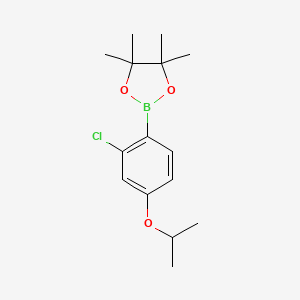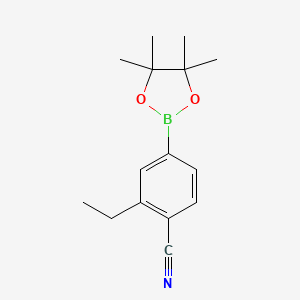
2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
説明
2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is a boronic acid derivative with a complex molecular structure. This compound is primarily used in organic synthesis, particularly in cross-coupling reactions such as the Suzuki-Miyaura reaction. Its unique structure allows it to act as a versatile reagent in various chemical transformations.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of 4-chloro-3-isopropylphenylboronic acid with a suitable reagent under controlled conditions. One common method is the reaction with bis(pinacolato)diboron in the presence of a palladium catalyst and a base such as potassium acetate. The reaction is usually carried out in an inert atmosphere (e.g., nitrogen or argon) at elevated temperatures.
Industrial Production Methods: On an industrial scale, the compound is produced using similar methods but with optimized reaction conditions to ensure high yield and purity. Large-scale reactors and continuous flow systems are often employed to enhance efficiency and scalability. The choice of solvent, temperature, and reaction time are carefully controlled to achieve the desired product.
化学反応の分析
Types of Reactions: 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is known to undergo several types of reactions, including:
Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of the boronic acid derivative with an aryl or vinyl halide in the presence of a palladium catalyst.
Oxidation: The compound can be oxidized to form various oxidized derivatives, which can be useful in further synthetic applications.
Substitution Reactions: It can undergo nucleophilic substitution reactions with various nucleophiles.
Common Reagents and Conditions:
Suzuki-Miyaura Cross-Coupling: Palladium catalysts (e.g., Pd(PPh3)4), aryl or vinyl halides, base (e.g., potassium acetate), and solvents such as toluene or water.
Oxidation: Common oxidizing agents include hydrogen peroxide or metal-based oxidants.
Substitution Reactions: Nucleophiles such as amines, alcohols, or thiols, and solvents like DMF or DMSO.
Major Products Formed:
Suzuki-Miyaura Cross-Coupling: Biaryl compounds or styrenes.
Oxidation: Various oxidized derivatives, including phenols or quinones.
Substitution Reactions: Amides, esters, or thioethers.
科学的研究の応用
2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane has a wide range of applications in scientific research:
Chemistry: It is extensively used in cross-coupling reactions to synthesize complex organic molecules, including pharmaceuticals and materials.
Biology: The compound can be used to modify biological molecules, such as proteins or nucleic acids, for research purposes.
Medicine: It serves as a precursor in the synthesis of drug candidates and active pharmaceutical ingredients.
Industry: The compound is utilized in the production of advanced materials, such as polymers and electronic devices.
作用機序
The mechanism by which 2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exerts its effects involves its role as a boronic acid derivative in cross-coupling reactions. The compound undergoes transmetalation with a palladium catalyst, forming a palladium-boron complex. This complex then reacts with an aryl or vinyl halide to form the desired biaryl or styrene product. The molecular targets and pathways involved are primarily related to the formation of carbon-carbon bonds.
類似化合物との比較
2-(4-Chloro-3-isopropylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is unique due to its specific structural features, such as the presence of the isopropyl group and the tetramethyl-1,3,2-dioxaborolane moiety. Similar compounds include other boronic acids and their derivatives, such as phenylboronic acid and 3-formylphenylboronic acid. These compounds share the ability to participate in cross-coupling reactions but differ in their reactivity and applications based on their substituents and functional groups.
特性
IUPAC Name |
2-(4-chloro-3-propan-2-ylphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22BClO2/c1-10(2)12-9-11(7-8-13(12)17)16-18-14(3,4)15(5,6)19-16/h7-10H,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YCOKHZHJURWXMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)Cl)C(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22BClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701137475 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2121511-69-9 | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=2121511-69-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,3,2-Dioxaborolane, 2-[4-chloro-3-(1-methylethyl)phenyl]-4,4,5,5-tetramethyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701137475 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。















![[2-Fluoro-5-(methylsulfanyl)pyridin-3-yl]boronic acid pinacol ester](/img/structure/B6304476.png)
